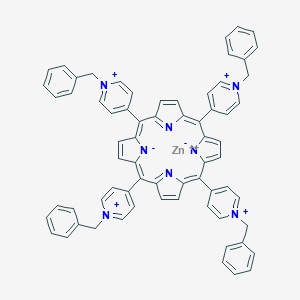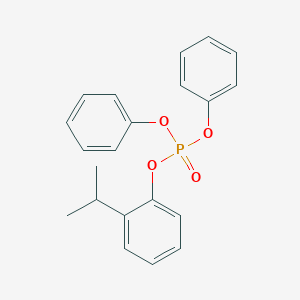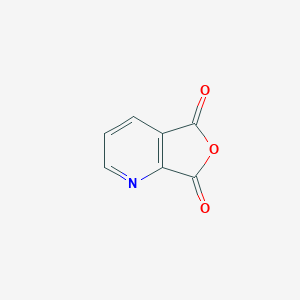
2,3-吡啶二羧酸酐
描述
Furo[3,4-b]pyridine-5,7-dione, also known as FPD, is a heterocyclic compound derived from pyridine and furan. FPD has a wide range of applications in scientific research, including drug development, synthetic organic chemistry, and the study of biochemical and physiological effects. The compound has been investigated for its potential therapeutic effects, as well as its potential toxicity.
科学研究应用
有机合成
“2,3-吡啶二羧酸酐”是重要的有机合成原料和中间体 . 由于其独特的化学结构,它在合成各种有机化合物中发挥着至关重要的作用。
制药
这种化合物在制药行业广泛使用 . 它作为合成各种药物的关键中间体。其独特的化学性质使其成为药物开发中的宝贵成分。
农用化学品
“2,3-吡啶二羧酸酐”也用于农用化学品行业 . 它参与合成各种农用化学品,有助于开发更有效和环保的农业产品。
染料
在染料领域,这种化合物用作重要的中间体 . 它有助于生产各种染料,增强其色强度和耐久性。
高电压锂离子电池
最近的一项研究表明,“2,3-吡啶二羧酸酐”可用作高电压锂离子电池电解质中的功能性添加剂 . 它可以扩展电解质的氧化还原窗口,并优先在正极和负极表面形成保护层,从而提高电池的性能。
材料科学
在材料科学领域,这种化合物用于开发新材料 . 其独特的性质使其成为合成先进材料的宝贵成分。
作用机制
While the specific mechanism of action of Furo[3,4-b]pyridine-5,7-dione is not mentioned in the retrieved papers, it has been used in the synthesis of moxifloxacin, a drug effective against rifampicin-resistant bacteria . Another study reported the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors .
生化分析
Biochemical Properties
2,3-Pyridinedicarboxylic anhydride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with the enzyme aspartate oxidase, which catalyzes the oxidation of aspartate to iminosuccinate. This reaction is crucial in the biosynthesis of quinolinic acid, a downstream product of the kynurenine pathway. Quinolinic acid is known to act as an NMDA receptor agonist and has potent neurotoxic effects . The nature of these interactions involves binding to the active sites of enzymes and influencing their catalytic activity.
Cellular Effects
2,3-Pyridinedicarboxylic anhydride affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, quinolinic acid, a product of the kynurenine pathway involving 2,3-Pyridinedicarboxylic anhydride, has been shown to induce neurotoxic effects in neuronal cells. This compound can activate NMDA receptors, leading to excitotoxicity and neuronal damage . Additionally, it can modulate inflammatory responses by interacting with microglia and macrophages, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of 2,3-Pyridinedicarboxylic anhydride involves its interactions with various biomolecules. At the molecular level, it binds to enzymes such as aspartate oxidase, influencing their activity and leading to the production of quinolinic acid. This compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. The binding interactions with NMDA receptors result in excitotoxicity, contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Pyridinedicarboxylic anhydride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinolinic acid, a product of the kynurenine pathway involving 2,3-Pyridinedicarboxylic anhydride, can have long-term neurotoxic effects, leading to neuronal damage and inflammation . The stability of this compound in various experimental conditions can affect its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2,3-Pyridinedicarboxylic anhydride vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant neurotoxic effects. Studies have shown that high doses of quinolinic acid can induce convulsions and neuronal damage in animal models . The threshold effects and toxic or adverse effects at high doses are important considerations in experimental studies involving this compound.
Metabolic Pathways
2,3-Pyridinedicarboxylic anhydride is involved in several metabolic pathways, including the kynurenine pathway. This pathway metabolizes the amino acid tryptophan, leading to the production of quinolinic acid. The enzyme aspartate oxidase plays a crucial role in this pathway by catalyzing the oxidation of aspartate to iminosuccinate, which then condenses with glyceraldehyde-3-phosphate to form quinolinic acid . This pathway is essential for the biosynthesis of niacin and other important metabolites.
Transport and Distribution
The transport and distribution of 2,3-Pyridinedicarboxylic anhydride within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments. The interactions with transporters and binding proteins influence its localization and accumulation within cells. The distribution of quinolinic acid, a product of the kynurenine pathway, is particularly important in understanding its neurotoxic effects .
Subcellular Localization
The subcellular localization of 2,3-Pyridinedicarboxylic anhydride affects its activity and function. This compound can be localized to specific compartments or organelles within cells, influencing its interactions with biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. The localization of quinolinic acid within neuronal cells is crucial in understanding its neurotoxic effects and its role in cellular processes .
属性
IUPAC Name |
furo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWYALZVKMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC2=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061023 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,3-Pyridinedicarboxylic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19455 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
699-98-9 | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(3,4-b)pyridine-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pyridinedicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furo[3,4-b]pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,3-dicarboxylic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

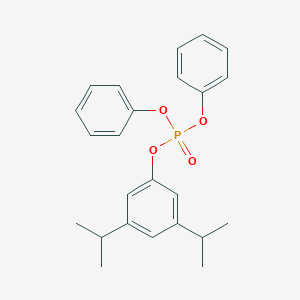
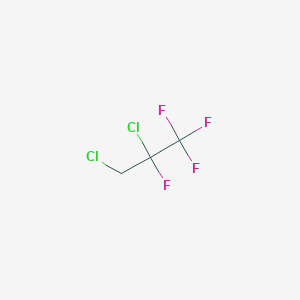
![Pyrido[2,3-b]pyrazine-2,3,6-triol](/img/structure/B132747.png)
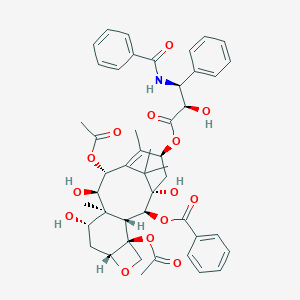
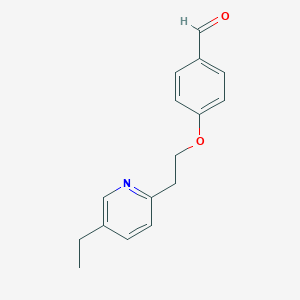
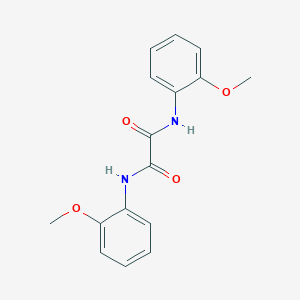
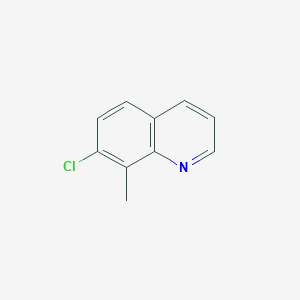

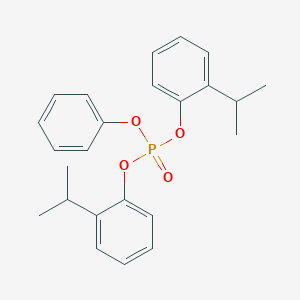
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
